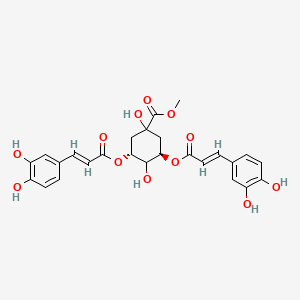

methyl 3,5-di-O-caffeoyl quinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(37-22(31)8-4-14-2-6-16(27)18(29)10-14)24(33)21(13-26)38-23(32)9-5-15-3-7-17(28)19(30)11-15/h2-11,20-21,24,27-30,33,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24?,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBNYMXKXIIGFX-IYVYCCGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1(C[C@H](C([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Methyl 3,5-di-O-caffeoylquinate: A Technical Guide for Natural Product Researchers

This guide provides a comprehensive, in-depth technical overview for the successful isolation and purification of methyl 3,5-di-O-caffeoylquinate from natural sources. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale for key methodological choices, ensuring a robust and reproducible workflow.

Introduction to Methyl 3,5-di-O-caffeoylquinate

Methyl 3,5-di-O-caffeoylquinate is a naturally occurring polyphenolic compound belonging to the caffeoylquinic acid family. It is the methyl ester of 3,5-di-O-caffeoylquinic acid, formed by the formal condensation of the carboxylic acid group of the parent compound with methanol.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective properties.[3][4][5][6] Its potential therapeutic applications make the development of efficient isolation protocols from natural sources a critical endeavor.

Chemical Structure:

-

IUPAC Name: trans-methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate[1]

-

Molecular Formula: C₂₆H₂₆O₁₂[3]

-

Molecular Weight: 530.5 g/mol [1]

Natural Sources and Preliminary Considerations

Methyl 3,5-di-O-caffeoylquinate has been identified in a variety of plant species, offering several potential sources for its isolation. The selection of the plant material is a crucial first step, as the concentration of the target compound can vary significantly between species and even different parts of the same plant.

| Plant Species | Family | Plant Part(s) |

| Artemisia ludoviciana | Asteraceae | Aerial parts |

| Artemisia vulgaris | Asteraceae | Flowering tops |

| Suaeda glauca | Amaranthaceae | Whole plant |

| Dichrocephala bicolor | Asteraceae | Whole plant |

| Erigeron annuus | Asteraceae | Flowers |

| Ilex pubescens | Aquifoliaceae | Leaves |

| Ilex latifolia | Aquifoliaceae | Leaves |

| Lonicera japonica | Caprifoliaceae | Flower buds |

Note: While some sources list the presence of dicaffeoylquinic acids, the specific methyl ester may be present in smaller quantities or as a result of the extraction process itself.

Expert Insight: The choice of plant material should be guided by literature reports on the prevalence of the compound and the accessibility of the plant source. It is also important to consider that the use of methanol in the extraction process can potentially lead to the esterification of the parent carboxylic acid, forming the methyl ester as an artifact.[7] Therefore, careful analysis of the initial extract is necessary to distinguish between naturally occurring and process-induced methyl 3,5-di-O-caffeoylquinate.

A Step-by-Step Guide to Isolation and Purification

The isolation of methyl 3,5-di-O-caffeoylquinate follows a multi-step workflow common in natural product chemistry. This guide provides a detailed protocol, explaining the rationale behind each stage.

Part 1: Extraction of Crude Phenolic Compounds

The initial step involves the extraction of the target compound from the plant matrix. The choice of solvent is critical for maximizing the yield of phenolic compounds while minimizing the co-extraction of undesirable substances.

Protocol:

-

Sample Preparation:

-

Thoroughly dry the selected plant material to a constant weight to prevent enzymatic degradation and ensure accurate measurements.

-

Grind the dried material into a fine powder (particle size < 0.5 mm) to increase the surface area available for solvent penetration.[8]

-

-

Solvent Extraction:

-

Weigh the powdered plant material and transfer it to a suitable extraction vessel.

-

Add an appropriate solvent system. A common and effective choice for phenolic compounds is a mixture of methanol or ethanol and water (e.g., 70-80% alcohol).[8][9] For the targeted methyl ester, absolute methanol can also be a good starting point.[8] A solvent-to-solid ratio of 10:1 (v/w) is a typical starting point.[8]

-

Employ an efficient extraction technique:

-

Maceration: Stir the mixture at room temperature for 24-48 hours. This method is simple but may be less efficient than others.[8]

-

Ultrasonication: Place the mixture in an ultrasonic bath for 1-2 hours. The cavitation bubbles produced by ultrasound disrupt cell walls, enhancing solvent penetration and extraction efficiency.[8]

-

-

Separate the liquid extract from the solid plant residue by filtration or centrifugation.

-

Wash the residue with a smaller volume of the extraction solvent to maximize the recovery of the target compound.

-

Combine the liquid fractions and concentrate the crude extract using a rotary evaporator under reduced pressure. This step removes the organic solvent, leaving a concentrated aqueous extract.

-

Causality Behind Experimental Choices:

-

Solvent Selection: Methanol and ethanol are effective solvents for extracting a broad range of phenolic compounds due to their polarity.[9][10][11] The addition of water can enhance the extraction of more polar compounds and aid in the desorption of analytes from the plant matrix.[12] The choice between methanol and ethanol can depend on the specific plant matrix and the desired purity of the initial extract. Ethanol is generally considered a safer and more environmentally friendly option.[9]

-

Extraction Technique: Ultrasonication is often preferred over simple maceration as it significantly reduces extraction time and can increase the yield of target compounds by improving cell wall disruption.[8]

Part 2: Preliminary Purification by Liquid-Liquid Partitioning or Solid-Phase Extraction (SPE)

The crude extract contains a complex mixture of compounds. A preliminary purification step is essential to remove highly polar impurities like sugars and chlorophyll, as well as non-polar compounds, thereby enriching the fraction containing the desired caffeoylquinic acids.

Protocol (Liquid-Liquid Partitioning):

-

Resuspend the concentrated aqueous extract in water.

-

Perform sequential partitioning with solvents of increasing polarity. A typical sequence would be:

-

n-Hexane: To remove non-polar compounds like lipids and chlorophyll.

-

Ethyl Acetate: Caffeoylquinic acids and their esters will typically partition into this fraction.[4]

-

n-Butanol: To extract any remaining polar glycosides.

-

-

Collect the ethyl acetate fraction, which is expected to be enriched with methyl 3,5-di-O-caffeoylquinate.

-

Evaporate the solvent to dryness.

Protocol (Solid-Phase Extraction):

-

Cartridge Preparation: Use a C18 SPE cartridge of an appropriate size for the amount of crude extract. Condition the cartridge by passing methanol followed by deionized water through it.[8]

-

Sample Loading and Elution:

-

Dissolve the concentrated aqueous crude extract in a minimal amount of water or the initial SPE mobile phase.

-

Load the sample onto the conditioned C18 cartridge.

-

Wash the cartridge with deionized water to remove highly polar impurities.

-

Elute the fraction containing the dicaffeoylquinic acids with a suitable solvent, such as 80% methanol.[8]

-

-

Dry the eluted fraction using a rotary evaporator or by lyophilization.

Expert Insight: Both liquid-liquid partitioning and SPE are effective for preliminary purification. SPE is often faster and uses smaller volumes of organic solvents, making it a more environmentally friendly option. The choice between the two will depend on the scale of the isolation and the available laboratory equipment.

Part 3: Final Purification by Column Chromatography and Preparative HPLC

The final purification stage aims to isolate methyl 3,5-di-O-caffeoylquinate from other closely related compounds in the enriched fraction. This is typically achieved through a combination of column chromatography and preparative high-performance liquid chromatography (HPLC).

Protocol (Column Chromatography):

-

Stationary Phase Selection: Sephadex LH-20 is a common choice for the separation of phenolic compounds.[8] Silica gel or reversed-phase C18 material can also be used depending on the polarity of the compounds in the enriched fraction.[13][14]

-

Column Packing: Prepare a slurry of the chosen stationary phase in an appropriate solvent and carefully pack the column to avoid air bubbles.[13]

-

Sample Loading and Elution:

-

Dissolve the semi-purified extract in a minimal amount of the initial mobile phase.

-

Carefully load the sample onto the top of the column.

-

Elute the column with a suitable solvent system. For Sephadex LH-20, methanol is a common eluent.[8] For silica gel, a gradient of increasing polarity (e.g., chloroform-methanol) is often used. For C18, a reversed-phase gradient (e.g., water-acetonitrile or water-methanol) is employed.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC) or analytical HPLC.

-

Pool the fractions containing the target compound.

-

Protocol (Preparative HPLC):

For obtaining high-purity methyl 3,5-di-O-caffeoylquinate, a final preparative HPLC step is often necessary.[8]

-

System and Column: Utilize a preparative HPLC system equipped with a Diode Array Detector (DAD) and a fraction collector. A reversed-phase C18 column is a suitable choice.[8]

-

Chromatographic Conditions:

-

Mobile Phase: A common mobile phase consists of Solvent A: Water with an acid modifier (e.g., 0.1% formic acid) and Solvent B: Acetonitrile or Methanol.[8] The acidic modifier helps to sharpen the peaks of phenolic compounds.

-

Gradient Elution: A linear gradient from a lower to a higher concentration of Solvent B is typically used to effectively separate compounds with different polarities. For example, a gradient of 20% to 60% acetonitrile over 50 minutes has been reported for the separation of dicaffeoylquinic acids.[8]

-

Detection: Monitor the elution profile at a wavelength where caffeoyl derivatives show strong absorbance, typically around 325-330 nm.[8]

-

-

Fraction Collection and Analysis:

-

Dissolve the pooled fractions from column chromatography in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

-

Inject the sample onto the preparative HPLC column.

-

Collect the fraction corresponding to the retention time of methyl 3,5-di-O-caffeoylquinate.

-

Pool the collected fractions and evaporate the solvent to obtain the purified compound.

-

Assess the purity of the final product using an analytical HPLC system. A single, sharp peak is indicative of high purity.[8]

-

Self-Validating System: The combination of chromatographic techniques provides a self-validating system. The initial separation on a low-pressure column provides fractions that are then subjected to high-resolution separation by preparative HPLC. The purity of the final product is then confirmed by analytical HPLC, ensuring a high degree of confidence in the identity and purity of the isolated compound.

Visualization of the Isolation Workflow

The following diagram illustrates the comprehensive workflow for the isolation of methyl 3,5-di-O-caffeoylquinate from a natural source.

Caption: A generalized workflow for the isolation of methyl 3,5-di-O-caffeoylquinate.

Characterization of the Isolated Compound

Once purified, the identity and structure of the isolated compound must be confirmed using spectroscopic techniques.

| Technique | Expected Observations for Methyl 3,5-di-O-caffeoylquinate |

| ¹H-NMR | Characteristic signals for the caffeoyl moieties (aromatic protons and vinyl protons with large coupling constants for the trans configuration) and the quinic acid core. The presence of a singlet around 3.7 ppm corresponding to the methyl ester group.[4][15][16] |

| ¹³C-NMR | Resonances corresponding to the carbonyls of the ester groups, the carbons of the aromatic rings, the vinyl carbons, and the carbons of the quinic acid moiety.[15][16] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the compound (e.g., [M-H]⁻ at m/z 529 in negative ion mode).[7] Fragmentation patterns can provide further structural information. |

| UV Spectroscopy | A characteristic UV absorption maximum around 325-330 nm, typical for caffeoyl derivatives.[8] |

Conclusion

The successful isolation of methyl 3,5-di-O-caffeoylquinate from natural sources is a meticulous process that requires a systematic and well-reasoned approach. This guide has provided a detailed, step-by-step methodology, from the initial selection of plant material to the final purification and characterization of the target compound. By understanding the principles behind each step, researchers can adapt and optimize this workflow for their specific needs, paving the way for further investigation into the promising biological activities of this valuable natural product.

References

-

BioCrick. 3,5-Di-O-caffeoylquinic acid methyl ester | CAS:159934-13-1 | Phenylpropanoids. Retrieved from [Link]

-

Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

- Godi, S., et al. (2019). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 24(3), 493.

-

Aakash Institute. Column Chromatography – Principle, Elution, Procedure, Types, Applications, Practice Problems and FAQ. Retrieved from [Link]

-

University of Toronto Scarborough. Column Chromatography Theory. Retrieved from [Link]

-

Microbe Notes. (2022, January 7). Column Chromatography- Definition, Principle, Parts, Steps, Uses. Retrieved from [Link]

- Al-Khayri, J. M., et al. (2022). Effects of Extraction Solvents on the Total Phenolic Content, Total Flavonoid Content, and Antioxidant Activity in the Aerial Part of Root Vegetables. Molecules, 27(11), 3567.

- Sultana, B., Anwar, F., & Ashraf, M. (2009). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Food Chemistry, 114(2), 529-535.

- Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13(1), 1-26.

- Saafi, E. B., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology, 58(1), 1-13.

- Wang, Y., & Liu, B. (2007). Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography. Phytochemical Analysis, 18(5), 436-440.

- Vlase, L., et al. (2022).

- Li, Y., et al. (2019). Preparative isolation of caffeoylquinic acid isomers from Kuding tea by salt‐containing aqueous two‐phase extraction and purification by high‐speed countercurrent chromatography.

- Clifford, M. N., et al. (2020). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Comprehensive Reviews in Food Science and Food Safety, 19(5), 2469-2519.

-

ResearchGate. Extraction and isolation procedure of caffeoylquinic acid derivatives from L. japonica flower buds. Retrieved from [Link]

- Google Patents. (2021). CN113784629B - Method for preparing plant extract composition.

- Google Patents. (2014). CN103570535A - Method for preparing caffeoylquinic acid.

- Jaiswal, R., & Kuhnert, N. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Comprehensive Reviews in Food Science and Food Safety, 20(4), 3843-3900.

-

PubChem. Npc237314 | C26H26O12 | CID 10075681. Retrieved from [Link]

- Heo, H. J., et al. (2010). Neuroprotective effect of 3, 5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. Neuroscience, 169(3), 1039-1045.

- Rajan, R., & Suganthi, A. (2017). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Research Journal of Pharmacy and Technology, 10(12), 4333-4337.

-

University of Warwick. Principles in preparative HPLC. Retrieved from [Link]

- Li, Y., et al. (2022). Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids. International Journal of Molecular Sciences, 23(21), 13357.

- D'Amelio, N., et al. (2015). NMR studies of hetero-association of caffeine with di-O-caffeoylquinic acid isomers in aqueous solution. Journal of biomolecular NMR, 61(3-4), 289-298.

-

ResearchGate. Development of pH-Adjusted NMR Methodology for Quantitation of Caffeoylquinic Acid Derivatives and Evaluation of their Antimalignant Pleural Mesothelioma Potential. Retrieved from [Link]

- Chen, J. H., et al. (2011). Isolation, identification and determination of methyl caffeate, ethyl caffeate and other phenolic compounds from Polygonum amplexicaule var. sinense. Journal of Medicinal Plants Research, 5(9), 1636-1642.

- Jaiswal, R., & Kuhnert, N. (2011). Extraction with acidified methanol—an easy and effective method of methyl chlorogenate formation, as studied by ESI-MS. Molecules, 16(5), 4145-4157.

-

ResearchGate. NMR Studies of Hetero-Association of Caffeine with di-O-Caffeoylquinic Acid Isomers in Aqueous Solution. Retrieved from [Link]

Sources

- 1. Npc237314 | C26H26O12 | CID 10075681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Di-O-caffeoylquinic methyl ester | 159934-13-1 [chemicalbook.com]

- 3. Buy methyl 3,5-di-O-caffeoyl quinate | 159934-13-1 [smolecule.com]

- 4. 3,5-Di-O-caffeoylquinic acid methyl ester | CAS:159934-13-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 14. Column Chromatography – Principle, Elution, Procedure, Types, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 15. NMR Studies of Hetero-Association of Caffeine with di-O-Caffeoylquinic Acid Isomers in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3,5-di-O-caffeoylquinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3,5-di-O-caffeoylquinate, a prominent member of the caffeoylquinic acid family, is a naturally occurring polyphenolic compound found in a variety of plant species, including Suaeda glauca and Dichrocephala bicolor.[1] With a molecular formula of C₂₆H₂₆O₁₂ and a molecular weight of approximately 530.48 g/mol , this complex ester of caffeic acid and quinic acid has garnered significant attention for its diverse biological activities.[1] As a Senior Application Scientist, this guide provides a comprehensive analysis of the spectroscopic data of methyl 3,5-di-O-caffeoylquinate, offering field-proven insights into the causality behind experimental choices and a self-validating system for its characterization. This document is intended to serve as a vital resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Structural Elucidation: The Role of Spectroscopic Analysis

The precise structural determination of natural products is paramount for understanding their biological function and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this endeavor. For a molecule with the complexity of methyl 3,5-di-O-caffeoylquinate, these techniques provide a detailed roadmap of its atomic connectivity and molecular mass, confirming its identity and purity.

The structure of methyl 3,5-di-O-caffeoylquinate features a central quinic acid core esterified with two caffeoyl groups at the 3 and 5 positions, and a methyl ester at the carboxyl group of the quinic acid. This intricate arrangement gives rise to a unique spectroscopic fingerprint.

Caption: Chemical structure of methyl 3,5-di-O-caffeoylquinate.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are crucial for the unambiguous assignment of the structure. The data presented here are typically acquired in deuterated methanol (CD₃OD).

¹H NMR Data

The ¹H NMR spectrum of methyl 3,5-di-O-caffeoylquinate is characterized by signals corresponding to the quinic acid core, the two caffeoyl moieties, and the methyl ester group. The signals for the protons at positions 3 and 5 of the quinic acid core are deshielded due to the presence of the electron-withdrawing caffeoyl groups. The olefinic protons of the caffeoyl groups exhibit a large coupling constant, confirming a trans configuration of the double bond.[1]

Table 1: ¹H NMR Spectroscopic Data of Methyl 3,5-di-O-caffeoylquinate (in CD₃OD)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinic Acid Core | |||

| H-2ax | ~2.20 | m | |

| H-2eq | ~2.35 | m | |

| H-3 | ~5.40 | m | |

| H-4 | ~4.20 | dd | 3.2, 8.8 |

| H-5 | ~5.40 | m | |

| H-6ax | ~2.20 | m | |

| H-6eq | ~2.35 | m | |

| OCH₃ | 3.68 | s | |

| Caffeoyl Moieties (3-O and 5-O) | |||

| H-2' | ~7.05 | d | 2.0 |

| H-5' | ~6.78 | d | 8.2 |

| H-6' | ~6.95 | dd | 8.2, 2.0 |

| H-7' | ~7.60 | d | 15.9 |

| H-8' | ~6.30 | d | 15.9 |

| H-2'' | ~7.05 | d | 2.0 |

| H-5'' | ~6.78 | d | 8.2 |

| H-6'' | ~6.95 | dd | 8.2, 2.0 |

| H-7'' | ~7.60 | d | 15.9 |

| H-8'' | ~6.30 | d | 15.9 |

Note: The assignments for the two caffeoyl moieties (designated as ' and '') may be interchangeable.

¹³C NMR Data

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons of the caffeoyl moieties, and the carbons of the quinic acid core.[1]

Table 2: ¹³C NMR Spectroscopic Data of Methyl 3,5-di-O-caffeoylquinate (in CD₃OD)

| Carbon | Chemical Shift (δ, ppm) |

| Quinic Acid Core | |

| C-1 | 73.1 |

| C-2 | 34.4 |

| C-3 | 71.0 |

| C-4 | 70.5 |

| C-5 | 71.1 |

| C-6 | 34.5 |

| C-7 (COOCH₃) | 175.9 |

| OCH₃ | 53.7 |

| Caffeoyl Moieties (3-O and 5-O) | |

| C-1', C-1'' | 126.4, 126.5 |

| C-2', C-2'' | 113.7 |

| C-3', C-3'' | 145.4, 145.5 |

| C-4', C-4'' | 145.6, 145.9 |

| C-5', C-5'' | 115.0 |

| C-6', C-6'' | 121.5, 121.6 |

| C-7', C-7'' | 148.1, 148.2 |

| C-8', C-8'' | 113.6 |

| C-9', C-9'' | 167.0, 167.5 |

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like methyl 3,5-di-O-caffeoylquinate.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is crucial for confirming the molecular formula of a compound. For methyl 3,5-di-O-caffeoylquinate (C₂₆H₂₆O₁₂), the expected exact mass is 530.1424.

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion. In the negative ion mode, methyl 3,5-di-O-caffeoylquinate typically forms a deprotonated molecule [M-H]⁻ at m/z 529.[1] The fragmentation of this ion is informative for identifying the substituents on the quinic acid core. A characteristic fragmentation pathway involves the loss of a caffeoyl moiety (162 Da), resulting in a prominent fragment ion.

Caption: Proposed MS/MS fragmentation of methyl 3,5-di-O-caffeoylquinate.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of methyl 3,5-di-O-caffeoylquinate in approximately 0.6 mL of deuterated methanol (CD₃OD).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments: For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of methyl 3,5-di-O-caffeoylquinate (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid for positive ion mode or ammonia for negative ion mode to enhance ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., Orbitrap, TOF).

-

Acquisition Mode:

-

Full Scan MS: Acquire data over a relevant m/z range (e.g., 100-1000) to determine the molecular ion.

-

Tandem MS (MS/MS): Select the [M-H]⁻ ion (m/z 529) or [M+H]⁺ ion (m/z 531) as the precursor ion and acquire the product ion spectrum to study its fragmentation.

-

Conclusion

The comprehensive spectroscopic data presented in this guide provide a robust framework for the identification and characterization of methyl 3,5-di-O-caffeoylquinate. The detailed ¹H and ¹³C NMR assignments, in conjunction with the mass spectrometric fragmentation analysis, offer a high degree of confidence in structural elucidation. This information is critical for researchers working on the isolation, synthesis, and biological evaluation of this and related natural products. By adhering to the outlined experimental protocols, scientists can ensure the acquisition of high-quality, reliable data, thereby advancing our understanding of the chemical and pharmacological properties of this important class of compounds.

References

Sources

Methyl 3,5-di-O-caffeoylquinate: A Technical Guide to its Anti-inflammatory Mechanisms and Preclinical Evaluation

Executive Summary

Methyl 3,5-di-O-caffeoylquinate is a naturally occurring polyphenolic compound demonstrating significant anti-inflammatory properties through the targeted modulation of key signaling pathways. This technical guide provides an in-depth analysis of its molecular mechanisms, focusing on the inhibition of pro-inflammatory mediators via the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. We present field-proven, detailed protocols for the in vitro and in vivo evaluation of this compound, designed for reproducibility and validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of methyl 3,5-di-O-caffeoylquinate in the context of inflammatory diseases.

Introduction: Targeting the Inflammatory Cascade

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases. The inflammatory process is orchestrated by a complex network of signaling molecules and pathways. Key players include pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively, as well as cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1] The expression of these inflammatory genes is largely under the control of transcription factors, most notably NF-κB.[2] Concurrently, the MAPK signaling pathways, comprising kinases like p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), play a pivotal role in transducing extracellular signals into cellular inflammatory responses.[3]

Methyl 3,5-di-O-caffeoylquinate, a methyl ester of a dicaffeoylquinic acid, has emerged as a promising anti-inflammatory agent.[4][5] Found in various medicinal plants such as Ilex latifolia and Lonicera japonica, this compound and its close derivatives have been shown to potently suppress inflammatory responses.[1][6] This guide elucidates the molecular basis for these effects and provides the technical framework for its preclinical assessment.

Molecular Mechanism of Anti-inflammatory Action

The anti-inflammatory efficacy of methyl 3,5-di-O-caffeoylquinate stems from its ability to intervene at critical junctures of the inflammatory signaling cascade.

Inhibition of Pro-inflammatory Mediators

In vitro studies have consistently demonstrated that methyl 3,5-di-O-caffeoylquinate effectively suppresses the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1]

-

Nitric Oxide (NO) and Prostaglandin E2 (PGE2): The compound significantly inhibits the production of NO and, by extension, the expression of iNOS and COX-2 at the mRNA level.[7] This dual inhibition is critical as both NO and PGE2 are potent vasodilators and contribute to the cardinal signs of inflammation. The inhibitory action on iNOS is a key therapeutic target, as excessive NO production can lead to tissue damage.[8][9]

-

Pro-inflammatory Cytokines: Methyl 3,5-di-O-caffeoylquinate has been shown to reduce the expression of pro-inflammatory cytokines, including IL-1β and IL-6.[1] These cytokines are central to amplifying and perpetuating the inflammatory response.[1]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression.[10] In a resting state, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of inflammatory genes, including iNOS, COX-2, and various cytokines.[11]

Methyl 3,5-di-O-caffeoylquinate exerts its anti-inflammatory effects by inhibiting this pathway. Evidence suggests that related caffeic acid derivatives can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes.[7] This mechanism provides a direct causal link between the compound and the observed reduction in pro-inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK family of protein kinases is another critical regulator of inflammation.[3] The p38 and JNK pathways are often associated with the production of inflammatory cytokines, while the ERK pathway can have more varied roles. Studies on methyl 3,5-di-O-caffeoylquinate have shown that it can modulate the phosphorylation of these kinases. Specifically, it has been observed to reduce the phosphorylation of p38 MAPK in certain cellular contexts.[12][13] By inhibiting the activation of these upstream kinases, the compound can prevent the activation of downstream transcription factors that also contribute to the expression of inflammatory genes.

Preclinical Evaluation of Anti-inflammatory Efficacy

A robust preclinical evaluation is essential to validate the therapeutic potential of methyl 3,5-di-O-caffeoylquinate. The following protocols are standard, well-characterized models for assessing anti-inflammatory activity.

In Vitro Model: LPS-Stimulated Macrophage Assay

This assay is a cornerstone for the initial screening and mechanistic study of anti-inflammatory compounds. Murine macrophage cell lines like RAW 264.7 are used as they reliably produce inflammatory mediators upon stimulation with LPS, a component of Gram-negative bacteria.[14][15]

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[15]

-

Seeding: Seed the cells in 96-well plates (for NO and viability assays) or 6-well plates (for Western blotting and RT-PCR) at an appropriate density (e.g., 1-2 x 10^5 cells/well for 96-well plates) and allow them to adhere overnight.[14]

-

Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of methyl 3,5-di-O-caffeoylquinate. A vehicle control (e.g., DMSO) should be included. Incubate for 1-2 hours.

-

Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control. Incubate for the desired period (e.g., 24 hours for mediator production).[1]

-

Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent. After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.[16]

-

Cytokine Measurement (ELISA): Use commercially available ELISA kits to quantify the levels of IL-1β, IL-6, and TNF-α in the cell culture supernatant, following the manufacturer's instructions.

-

Western Blot Analysis: Lyse the cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, phospho-p38, total p38, phospho-IκBα, and total IκBα. Use an appropriate loading control like β-actin.[17]

-

Cell Viability Assay (MTT): To ensure the observed effects are not due to cytotoxicity, perform an MTT assay in parallel.[16]

In Vivo Model: Carrageenan-Induced Paw Edema Assay

This is a widely used and highly reproducible model for evaluating acute inflammation.[17][18] Subplantar injection of carrageenan, a seaweed polysaccharide, elicits a biphasic inflammatory response characterized by edema (swelling).[19]

Experimental Workflow:

Detailed Protocol:

-

Animals: Use male Wistar rats (150-200 g). Acclimatize them for at least one week.

-

Grouping: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of methyl 3,5-di-O-caffeoylquinate.[17]

-

Drug Administration: Administer the test compound or vehicle orally (p.o.) one hour before the carrageenan injection.[17]

-

Edema Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[18][20]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at hourly intervals for up to 6 hours post-injection (Vₜ).[17]

-

Data Analysis:

-

Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.

-

Calculate the percentage inhibition of edema using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.

-

-

Tissue Analysis (Optional): At the end of the experiment, euthanize the animals and excise the paw tissue. The tissue can be homogenized to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) by ELISA or expression of iNOS and COX-2 by Western blotting.[21]

Quantitative Data Summary

The following tables summarize the reported anti-inflammatory efficacy of methyl 3,5-di-O-caffeoylquinate and related caffeoylquinic acid derivatives.

Table 1: In Vitro Anti-inflammatory Activity

| Target/Assay | Cell Line | Compound | Concentration | Observed Effect | Reference |

| NO Production | RAW 264.7 | Methyl 3,5-di-O-caffeoylquinate | 5 µM | Significant inhibition of LPS-induced NO production | [7] |

| iNOS mRNA | RAW 264.7 | Methyl 3,5-di-O-caffeoylquinate | 5 µM | Significant reduction of LPS-induced iNOS mRNA | [7] |

| COX-2 mRNA | RAW 264.7 | Methyl 3,5-di-O-caffeoylquinate | 5 µM | Significant reduction of LPS-induced COX-2 mRNA | [7] |

| IL-1β mRNA | RAW 264.7 | Methyl 3,5-di-O-caffeoylquinate | 1 and 5 µM | Significant reduction of LPS-induced IL-1β mRNA | [7] |

| IL-6 mRNA | RAW 264.7 | Methyl 3,5-di-O-caffeoylquinate | 1 and 5 µM | Significant reduction of LPS-induced IL-6 mRNA | [7] |

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

| Compound | Animal Model | Dose (mg/kg) | Time Point (post-carrageenan) | % Inhibition of Edema | Reference |

| 3,5-O-Dicaffeoylquinic acid | Rat | 50 | 3 hours | Significant activity | [21] |

| 3,4,5-O-Tricaffeoylquinic acid | Rat | 50 | 3 hours | Highly significant activity (88% of indomethacin) | [21] |

| 4,5-di-O-caffeoylquinic acid | Rat | 5, 10, 20 | 5 hours | Dose-dependent reduction in paw thickness | [13] |

Note: Data for the specific methyl ester in the in vivo model is limited; however, the strong activity of the parent compounds is highly indicative of its potential.

Source and Physicochemical Properties

-

Natural Sources: Methyl 3,5-di-O-caffeoylquinate has been isolated from several plants, including the leaves of Ilex latifolia and Ilex pubescens, the flower buds of Lonicera japonica, and species of Solidago and Artemisia.[1][5][6]

-

Isolation: A typical isolation procedure involves extraction of the plant material with an organic solvent like ethanol or methanol, followed by partitioning with solvents of increasing polarity (e.g., ethyl acetate). The active fractions are then subjected to repeated column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC to yield the pure compound.

-

Formation during Extraction: It is important to note that methyl esters of caffeoylquinic acids can be formed as artifacts during extraction procedures that use acidified methanol.

-

Synthesis: The synthesis of caffeoylquinic acid derivatives can be achieved through a multi-step process involving the protection of hydroxyl groups on commercially available quinic acid, esterification with a protected caffeic acid derivative, and subsequent deprotection steps.[19]

Conclusion and Future Directions

Methyl 3,5-di-O-caffeoylquinate is a potent anti-inflammatory agent that acts through the inhibition of key pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for its further investigation.

Future research should focus on:

-

Establishing a more comprehensive dose-response relationship and determining IC50 values for a wider range of inflammatory targets.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies to assess its bioavailability and in vivo efficacy in chronic inflammation models.

-

Exploring its therapeutic potential in specific disease models, such as arthritis, inflammatory bowel disease, and neuroinflammation.

The compelling preclinical data position methyl 3,5-di-O-caffeoylquinate as a strong candidate for further development in the pursuit of novel anti-inflammatory therapeutics.

References

Sources

- 1. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioassay guided isolation of caffeoylquinic acids from the leaves of Ilex pubescens Hook. et Arn. and investigation of their anti-influenza mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KoreaMed Synapse [synapse.koreamed.org]

- 6. Involvement of the p38 MAPK and ERK signaling pathway in the anti-melanogenic effect of methyl 3,5-dicaffeoyl quinate in B16F10 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ohsu.edu [ohsu.edu]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. japsonline.com [japsonline.com]

- 20. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of the Naturally Occurring (-)-1,3,5-Tri-O-Caffeoylquinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3,5-di-O-caffeoylquinate: From Discovery to Therapeutic Potential

Abstract

Methyl 3,5-di-O-caffeoylquinate, a polyphenolic compound belonging to the caffeoylquinic acid family, has emerged as a molecule of significant scientific interest.[1][2] Naturally occurring in a variety of plant species, this ester of caffeic acid and quinic acid methyl ester demonstrates a broad spectrum of biological activities, positioning it as a promising candidate for further investigation in drug development.[1][3] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biosynthesis of methyl 3,5-di-O-caffeoylquinate. It further delves into its diverse pharmacological effects, including its roles in melanogenesis, inflammation, and viral infections, with a focus on the underlying molecular mechanisms. This document also presents detailed methodologies for its extraction, purification, and analytical quantification, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction and Historical Context

The journey of scientific inquiry into caffeoylquinic acids (CQAs) has a rich history, driven by their widespread presence in the plant kingdom and their diverse physiological effects. While the precise first isolation or synthesis of methyl 3,5-di-O-caffeoylquinate is not definitively documented in readily available literature, its discovery is intrinsically linked to the broader exploration of CQAs from various natural sources.

Initially, research focused on the more abundant CQAs, with their methyl ester derivatives often considered as artifacts of extraction processes using methanol. However, subsequent studies have confirmed the natural occurrence of methyl 3,5-di-O-caffeoylquinate in a range of plant species, including the flower buds of Lonicera japonica Thunb., the leaves of Ilex latifolia Thunb., and the flowers of Erigeron annuus.[3] It has also been isolated from Suaeda glauca and Dichrocephala bicolor.[2] This recognition of its natural origin has spurred further investigation into its unique biological properties and potential therapeutic applications.

Chemical Profile and Biosynthesis

Chemical Structure and Properties

Methyl 3,5-di-O-caffeoylquinate is characterized by a quinic acid core with two caffeoyl groups esterified at the 3 and 5 positions, and a methyl ester at the carboxyl group of the quinic acid.[1]

| Property | Value |

| IUPAC Name | methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate |

| Molecular Formula | C₂₆H₂₆O₁₂ |

| Molecular Weight | 530.5 g/mol |

| CAS Number | 159934-13-1 |

Spectroscopic Data:

-

¹H and ¹³C NMR: Detailed 2D NMR studies, including COSY, HSQC, and HMBC, have been employed to elucidate the structure of methyl 3,5-di-O-caffeoylquinate. These analyses confirm the positions of the caffeoyl and methyl groups on the quinic acid backbone.

-

Mass Spectrometry: The fragmentation pattern in mass spectrometry is a key tool for the identification of caffeoylquinic acid isomers. For methyl 3,5-di-O-caffeoylquinate, the deprotonated molecular ion [M-H]⁻ is observed at m/z 529.[4]

Biosynthesis in Plants

The biosynthesis of methyl 3,5-di-O-caffeoylquinate is a part of the broader phenylpropanoid pathway in plants. This intricate metabolic network is responsible for the production of a wide array of secondary metabolites, including lignin, flavonoids, and other phenolic compounds. The biosynthesis of caffeoylquinic acids, including the subsequent methylation to form their ester derivatives, is a multi-step process involving several key enzymes.

Biosynthesis of Methyl 3,5-di-O-caffeoylquinate.

Pharmacological Activities and Mechanisms of Action

Methyl 3,5-di-O-caffeoylquinate exhibits a remarkable array of pharmacological activities, making it a subject of intensive research.

Regulation of Melanogenesis

One of the most well-documented activities of methyl 3,5-di-O-caffeoylquinate is its ability to induce melanogenesis.[5][6] This property has significant implications for the treatment of hypopigmentation disorders such as vitiligo.

Mechanism of Action:

Methyl 3,5-di-O-caffeoylquinate stimulates melanin synthesis by activating the p38 mitogen-activated protein kinase (MAPK) pathway.[5][6] This leads to the upregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and function.[5][6] The increased expression of MITF, in turn, enhances the transcription of tyrosinase and other melanogenic enzymes, ultimately leading to increased melanin production.[5][6]

Melanogenesis Signaling Pathway.

Anti-inflammatory Effects

Methyl 3,5-di-O-caffeoylquinate has demonstrated potent anti-inflammatory properties in various experimental models. This activity is attributed to its ability to modulate key inflammatory pathways.

Mechanism of Action:

The anti-inflammatory effects of caffeic acid esters are often linked to the inhibition of pro-inflammatory mediators. While the specific mechanisms for methyl 3,5-di-O-caffeoylquinate are still under investigation, it is hypothesized to act through the downregulation of pathways such as the nuclear factor-kappa B (NF-κB) signaling cascade. This would lead to a reduction in the production of inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Antiviral Activity

Significant antiviral activity has been reported for methyl 3,5-di-O-caffeoylquinate, particularly against the Respiratory Syncytial Virus (RSV), a common cause of respiratory tract infections.[7]

Mechanism of Action:

Research on the closely related compound, 3,4-di-O-caffeoylquinic acid methyl ester (3,4-DCQAME), has provided insights into the potential antiviral mechanism. It is suggested that these compounds inhibit RSV entry into host cells by interacting with the viral fusion (F) protein.[7] This interaction likely blocks the conformational changes in the F protein that are necessary for the fusion of the viral and cellular membranes, thereby preventing infection.[7]

Hepatoprotective Effects

Methyl 3,5-di-O-caffeoylquinate has been shown to exhibit hepatoprotective activity, suggesting its potential in mitigating liver damage.[2][3]

Mechanism of Action:

The hepatoprotective effects of phenolic compounds are often attributed to their antioxidant properties and their ability to modulate cellular defense mechanisms. It is likely that methyl 3,5-di-O-caffeoylquinate exerts its protective effects by scavenging reactive oxygen species (ROS), reducing lipid peroxidation, and potentially upregulating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which plays a crucial role in cellular antioxidant defenses.[8][9]

Experimental Protocols

Extraction and Purification from Lonicera japonica

The following protocol outlines a general procedure for the extraction and purification of methyl 3,5-di-O-caffeoylquinate from the flower buds of Lonicera japonica.

Extraction and Purification Workflow.

Step-by-Step Methodology:

-

Sample Preparation: Air-dry the flower buds of Lonicera japonica and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with 80% methanol at room temperature with ultrasonication for 30-60 minutes. Repeat the extraction process three times.

-

Filtration and Concentration: Filter the combined extracts and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of chloroform-methanol or a similar solvent system.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing under UV light.

-

Pooling and Further Purification: Combine the fractions containing the target compound and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final Purification: Achieve final purification by preparative high-performance liquid chromatography (HPLC) to obtain pure methyl 3,5-di-O-caffeoylquinate.

HPLC-UV Quantification

A validated HPLC-UV method is essential for the accurate quantification of methyl 3,5-di-O-caffeoylquinate in various matrices.

| HPLC Parameter | Recommended Conditions |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | 10-40% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 328 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Step-by-Step Protocol:

-

Standard Preparation: Prepare a stock solution of pure methyl 3,5-di-O-caffeoylquinate in methanol. Serially dilute the stock solution to prepare a series of calibration standards.

-

Sample Preparation: Extract the sample as described in the previous section and filter through a 0.45 µm syringe filter.

-

Chromatographic Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of methyl 3,5-di-O-caffeoylquinate in the sample by comparing its peak area to the calibration curve.

Future Perspectives and Conclusion

Methyl 3,5-di-O-caffeoylquinate stands out as a promising natural compound with a diverse pharmacological profile. Its demonstrated activities in regulating melanogenesis, combating inflammation, and inhibiting viral replication warrant further in-depth investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its various biological effects. Moreover, preclinical and, eventually, clinical studies are necessary to evaluate its therapeutic efficacy and safety in human subjects.[10] The comprehensive understanding of its discovery, chemistry, and biological activities, as outlined in this guide, provides a solid foundation for the continued exploration and potential development of methyl 3,5-di-O-caffeoylquinate as a novel therapeutic agent. There are currently no clinical trials specifically investigating methyl 3,5-di-O-caffeoylquinate.

References

- Tang, W., Li, M., Liu, Y., Liang, N., Yang, Z., Zhao, Y., Wu, S., Lu, S., Li, Y., & Liu, F. (2018). Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane. The FASEB Journal, 32(11), 6049-6061.

- Smolecule. (2024).

- Han, J., & Isoda, H. (2011). Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo. BMC Proceedings, 5(Suppl 8), P20.

- Kadidae, L. O., Usami, A., Koyama, T., Honda, M., & Kunimoto, K. K. (2015). New route for synthesis of 3- and 5-caffeoylquinic acids via protected quinic acids. European Journal of Chemistry, 6(4), 367-373.

- Salerno, R., Girelli, M., & Giansanti, P. (2017). Molecular Bases Underlying the Hepatoprotective Effects of Coffee. Nutrients, 9(1), 85.

- Chemistry LibreTexts. (2023).

- Cha, J. Y., Lee, J. S., Kim, Y. H., & Kim, S. Y. (2015). Hyperpigmentation mechanism of methyl 3,5-di-caffeoylquinate through activation of p38 and MITF induction of tyrosinase. Acta Biochimica et Biophysica Sinica, 47(7), 523–531.

- Cha, J. Y., Lee, J. S., Kim, Y. H., & Kim, S. Y. (2015). Hyperpigmentation mechanism of methyl 3,5-di-caffeoylquinate through activation of p38 and MITF induction of tyrosinase. PubMed.

- Brummond, K. M., & DeForrest, J. E. (2009). Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid. Synlett, 2009(9), 1517–1519.

- Xiao, L., Liang, S., Ge, L., Wan, H., Wu, W., Fei, J., Wu, S., Zhou, B., & Zeng, X. (2020). 4, 5-di-O-caffeoylquinic acid methyl ester isolated from Lonicera japonica Thunb. targets the Keap1/Nrf2 pathway to attenuate H2O2-induced liver oxidative damage in HepG2 cells. Phytomedicine, 70, 153219.

- Jaiswal, R., & Kuhnert, N. (2011). How to identify and discriminate between the methyl quinates of chlorogenic acids by liquid chromatography-tandemmass spectrometry.

- Cockburn, D. W., & Finlay, B. B. (2015). Mechanism of action for respiratory syncytial virus inhibitor RSV604. Antimicrobial Agents and Chemotherapy, 59(2), 1080–1087.

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0003501).

- Fu, Q., Li, Q., Lin, Y., & Li, H. (2018). The fragmentation pathway of 3, 5-di-O-caffeoylquinic acid (a) and its collision-induced dissociation MS² (b) and MS³ (c) spectrum.

- BenchChem. (2025). Application Note: HPLC Analysis of 4,5-Di-O-caffeoylquinic acid methyl ester.

- Parhiz, H., Roohbakhsh, A., Soltani, F., Rezaee, R., & Iranshahi, M. (2015). Role of Natural Phenolics in Hepatoprotection: A Mechanistic Review and Analysis of Regulatory Network of Associated Genes. Frontiers in Pharmacology, 6, 203.

- eGyanKosh. (n.d.).

- ChemicalBook. (2025). 3,5-Di-O-caffeoylquinic methyl ester (CAS 159934-13-1).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10075681, Npc237314.

- ChemComplete. (2020, December 17).

- Han, J., & Isoda, H. (2011). Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo. PubMed.

- Gribaudo, G., Cagno, V., & Lembo, D. (2015). Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604. PMC.

- Wianowska, D., & Gil, M. (2022). Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS. Molecules, 27(21), 7543.

- Wikidata. (n.d.).

- Li, S., Tan, H. Y., Wang, N., Feng, Y., & Wang, X. (2021). Mechanism of drug-induced liver injury and hepatoprotective effects of natural drugs. Pharmacological Research, 174, 105929.

- Liu, F., Tang, W., & Li, Y. (2022).

- Lee, D. Y., Kim, H. W., & Kim, Y. C. (2013). Gymnaster koraiensis and its major components, 3,5-di-O-caffeoylquinic acid and gymnasterkoreayne B, reduce oxidative damage induced by tert-butyl hydroperoxide or acetaminophen in HepG2 cells. Biological & Pharmaceutical Bulletin, 36(10), 1636–1643.

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0003501).

- Jaiswal, R., & Kuhnert, N. (2012). First diastereoselective synthesis of methyl caffeoyl- and feruloyl- muco-quinates. Organic & Biomolecular Chemistry, 10(12), 2415–2424.

- Brummond, K. M., & DeForrest, J. E. (2009). Synthesis of the Naturally Occurring (-)-1,3,5-Tri-O-Caffeoylquinic Acid.

- Tian, X., Gao, L., An, L., Jiang, X., Bai, J., Huang, J., Meng, W., & Zhao, Q. (2015). Compound MQA, a Caffeoylquinic Acid Derivative, Protects Against NMDA-Induced Neurotoxicity and Potential Mechanisms In Vitro. Journal of Molecular Neuroscience, 57(3), 365–376.

- Alcazar, F. A., & Stevens, J. F. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Molecular Plant, 14(9), 1421–1440.

- Öman, T., Tessem, M. B., Bathen, T. F., Bertilsson, H., Angelsen, A., Hedenström, M., & Andreassen, T. (2013). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.

- Magritek. (n.d.). Just a few milligrams available for a 13C measurement?.

- ClinicalTrials.gov. (2016). Biomarker Study in Participants With Migraine.

- Lee, D. Y., Kim, H. W., & Kim, Y. C. (2013). Gymnaster koraiensis and its major components, 3,5-di-O-caffeoylquinic acid and gymnasterkoreayne B, reduce oxidative damage induced by tert-butyl hydroperoxide or acetaminophen in HepG2 cells. PubMed.

- Tugarinov, V., Hwang, P. M., Ollerenshaw, J. E., & Kay, L. E. (2003). Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and Complexes. Journal of the American Chemical Society, 125(34), 10420–10428.

- dos Santos Lima, M., de Souza, A. C. R., & Godoy, H. T. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Chemistry, 460, 140807.

- BenchChem. (2025).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Npc237314 | C26H26O12 | CID 10075681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Di-O-caffeoylquinic methyl ester | 159934-13-1 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Hyperpigmentation mechanism of methyl 3,5-di-caffeoylquinate through activation of p38 and MITF induction of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of drug-induced liver injury and hepatoprotective effects of natural drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gymnaster koraiensis and its major components, 3,5-di-O-caffeoylquinic acid and gymnasterkoreayne B, reduce oxidative damage induced by tert-butyl hydroperoxide or acetaminophen in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

methyl 3,5-di-O-caffeoylquinate natural occurrence and distribution

An In-Depth Technical Guide to the Natural Occurrence and Distribution of Methyl 3,5-di-O-caffeoylquinate

Introduction

Methyl 3,5-di-O-caffeoylquinate, a polyphenolic compound, is a derivative of caffeoylquinic acid. Its structure is characterized by two caffeoyl groups attached to the 3 and 5 positions of a quinic acid backbone, with a methyl ester at the carboxyl group of the quinic acid.[1][2] This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities. Research has demonstrated its antioxidant, anti-inflammatory, hepatoprotective, and antimicrobial properties.[1][2]

This technical guide provides a comprehensive overview of the natural occurrence and distribution of methyl 3,5-di-O-caffeoylquinate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. The guide will delve into its biosynthesis, its presence across various plant families and species, and the analytical methodologies for its extraction and quantification.

Chapter 1: Biosynthesis and Chemical Profile

The biosynthesis of methyl 3,5-di-O-caffeoylquinate originates from the shikimate pathway, a fundamental metabolic route in plants responsible for the production of aromatic amino acids and a wide array of secondary metabolites.[1] The quinic acid core of the molecule is a direct product of this pathway. The caffeoyl moieties are derived from the phenylpropanoid pathway, starting with the amino acid phenylalanine. The formation of dicaffeoylquinic acids involves the esterification of the quinic acid core with two molecules of caffeic acid. The final step in the biosynthesis of methyl 3,5-di-O-caffeoylquinate is the methylation of the carboxylic acid group of the quinic acid, a reaction catalyzed by specific methyltransferase enzymes.

Chemically, methyl 3,5-di-O-caffeoylquinate (C26H26O12) is a methyl ester, a tertiary alcohol, a member of the catechols, a cinnamate ester, and a secondary alcohol.[2] Its structure is closely related to 3,5-di-O-caffeoylquinic acid, differing only by the presence of a methyl group.[2] The presence of multiple hydroxyl groups and the catechol moieties contribute significantly to its antioxidant activity.

Chapter 2: Natural Occurrence and Distribution

Methyl 3,5-di-O-caffeoylquinate has been identified in a variety of plant species across several families. Its distribution within these plants can vary, with concentrations differing in the leaves, flowers, and stems.

Asteraceae Family

The Asteraceae family, one of the largest families of flowering plants, is a significant source of caffeoylquinic acids and their derivatives.[3][4][5][6][7] Several species within this family have been found to contain methyl 3,5-di-O-caffeoylquinate.

-

Dichrocephala bicolor : This species has been identified as a source of methyl 3,5-di-O-caffeoylquinate.[1][2]

-

Artemisia ludoviciana : The presence of methyl 3,5-di-O-caffeoylquinate has been reported in this plant.[2]

-

Erigeron annuus : The flowers of this plant have been shown to contain methyl 3,5-di-O-caffeoylquinate.[8]

-

Aster glehni : This species is known to contain 3,5-di-O-caffeoylquinic acid methyl ester.[9]

Aquifoliaceae Family

The holly family, Aquifoliaceae, particularly the genus Ilex, is another notable source of this compound.[10][11][12][13]

-

Ilex latifolia : This species, used in traditional Chinese medicine, contains methyl 3,5-di-O-caffeoylquinate.[8][14] Studies have highlighted its anti-inflammatory properties.[14]

Other Plant Families

Methyl 3,5-di-O-caffeoylquinate has also been isolated from species in other plant families:

-

Amaranthaceae : Suaeda glauca is a known source of this compound, which has been investigated for its hepatoprotective effects.[1][2]

-

Caprifoliaceae : The flower buds of Lonicera japonica (Japanese honeysuckle) contain 3,5-di-O-caffeoylquinic acid methyl ester.[8]

-

Lamiaceae : While the family is known for a wide array of aromatic compounds, specific reports point to the presence of caffeic acid esters in various species.[15][16][17][18] For instance, 3-O-caffeoylquinic acid methyl ester has been isolated from Phlomis brunneogaleata.[15]

Table 1: Documented Natural Sources of Methyl 3,5-di-O-caffeoylquinate

| Family | Species | Plant Part | Reference(s) |

| Amaranthaceae | Suaeda glauca | Not specified | [1][2] |

| Asteraceae | Dichrocephala bicolor | Not specified | [1][2] |

| Asteraceae | Artemisia ludoviciana | Not specified | [2] |

| Asteraceae | Erigeron annuus | Flowers | [8] |

| Asteraceae | Aster glehni | Not specified | [9] |

| Aquifoliaceae | Ilex latifolia | Not specified | [8][14] |

| Caprifoliaceae | Lonicera japonica | Flower buds | [8] |

| Lamiaceae | Phlomis brunneogaleata | Not specified | [15] |

Chapter 3: Methodologies for Extraction and Analysis

The accurate quantification of methyl 3,5-di-O-caffeoylquinate in plant materials is crucial for research and quality control. The following protocols outline standard procedures for its extraction and analysis.

Protocol 1: Step-by-Step Extraction of Methyl 3,5-di-O-caffeoylquinate from Plant Material

This protocol provides a general method for extracting methyl 3,5-di-O-caffeoylquinate from dried plant material.

-

Sample Preparation : Dry the plant material (e.g., leaves, flowers) at room temperature or in a lyophilizer and grind it into a fine powder.

-

Extraction Solvent : Prepare an 80% methanol in water solution. Acidification with a small amount of formic acid (e.g., 0.5%) can improve extraction efficiency.[19]

-

Extraction Process :

-

Weigh 1 gram of the powdered plant material and place it in a suitable vessel.

-

Add 20 mL of the extraction solvent.

-

Sonicate the mixture for 30 minutes at room temperature.[20]

-

-

Centrifugation : Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant material.[20]

-

Filtration : Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.[20] The filtered extract is now ready for HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of Methyl 3,5-di-O-caffeoylquinate

This protocol outlines a typical HPLC method for the separation and quantification of methyl 3,5-di-O-caffeoylquinate.

-

Instrumentation : A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a UV detector, and a data acquisition system.

-

Mobile Phase : A gradient elution using:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program :

-

0-5 min: 5% B

-

5-25 min: 5-40% B

-

25-30 min: 40-100% B

-

30-35 min: 100% B

-

35-40 min: 100-5% B

-

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at 325 nm.[20]

-

Injection Volume : 10 µL.

-

Quantification : Create a calibration curve using a certified reference standard of methyl 3,5-di-O-caffeoylquinate at various concentrations. The concentration in the plant extract can be determined by comparing its peak area to the calibration curve.

Diagram: Workflow for the Extraction and Analysis of Methyl 3,5-di-O-caffeoylquinate

Caption: Workflow for the extraction and analysis of methyl 3,5-di-O-caffeoylquinate.

Chapter 4: Biological Activities and Therapeutic Potential

Methyl 3,5-di-O-caffeoylquinate exhibits a range of biological activities that make it a compound of interest for pharmaceutical and cosmetic applications.

-

Antioxidant and Anti-inflammatory Properties : Like other caffeoylquinic acids, it is a potent antioxidant, capable of scavenging free radicals and inhibiting lipid peroxidation.[1] Its anti-inflammatory effects have been demonstrated through the inhibition of pro-inflammatory pathways.[1][14]

-

Hepatoprotective Activity : Studies on extracts from Suaeda glauca suggest that methyl 3,5-di-O-caffeoylquinate possesses hepatoprotective properties, potentially protecting the liver from damage.[1][2]

-

Effects on Melanogenesis : Interestingly, this compound has been shown to induce the synthesis of melanin in melanoma cells.[21][22] This is achieved through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and the induction of tyrosinase, the key enzyme in melanin production.[21][22] This suggests its potential use in treating conditions like vitiligo or in hair graying therapies.[21][22]

-

Antiviral and Other Activities : Research has also pointed towards its potential as an antiviral agent and its ability to inhibit the formation of advanced glycation end products (AGEs), which are implicated in aging and diabetic complications.[8]

Diagram: Signaling Pathway in Melanogenesis Modulated by Methyl 3,5-di-O-caffeoylquinate

Caption: Simplified signaling pathway of melanogenesis induced by methyl 3,5-di-O-caffeoylquinate.

Conclusion

Methyl 3,5-di-O-caffeoylquinate is a naturally occurring phenolic compound with a growing body of evidence supporting its therapeutic potential. Its widespread, albeit in varying concentrations, in plant families such as Asteraceae and Aquifoliaceae makes it an accessible target for natural product research. The methodologies for its extraction and analysis are well-established, allowing for further investigation into its pharmacological properties and mechanism of action. Future research should focus on quantifying its presence in a wider range of plant species, elucidating the specific enzymes involved in its biosynthesis, and conducting in vivo studies to validate its promising in vitro activities for potential clinical applications.

References

-

National Center for Biotechnology Information. (n.d.). Methyl 3,5-di-O-caffeoyl quinate. PubChem. Retrieved from [Link]

-

BioCrick. (n.d.). 3,5-Di-O-caffeoylquinic acid methyl ester | CAS:159934-13-1. Retrieved from [Link]

-

Kim, J. H., et al. (2015). Hyperpigmentation mechanism of methyl 3,5-di-caffeoylquinate through activation of p38 and MITF induction of tyrosinase. Acta Biochimica et Biophysica Sinica, 47(7), 521–528. Retrieved from [Link]

-

Jaiswal, R., & Kuhnert, N. (2021). Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS. Molecules, 26(24), 7543. Retrieved from [Link]

-

Clifford, M. N., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Comprehensive Reviews in Food Science and Food Safety, 20(4), 3845–3904. Retrieved from [Link]

-

Kim, J. H., et al. (2015). Hyperpigmentation mechanism of methyl 3,5-di-caffeoylquinate through activation of p38 and MITF induction of tyrosinase. PubMed. Retrieved from [Link]

-

Jaiswal, R., & Kuhnert, N. (2011). Determination of the Hydroxycinnamate Profile of 12 Members of the Asteraceae Family. Journal of Agricultural and Food Chemistry, 59(15), 8233–8244. Retrieved from [Link]

-

Yao, X., et al. (2019). LC-MS Metabolomics and Chemotaxonomy of Caffeine-Containing Holly (Ilex) Species and Related Taxa in the Aquifoliaceae. Journal of Agricultural and Food Chemistry, 67(18), 5211–5221. Retrieved from [Link]

-

Jaiswal, R., & Kuhnert, N. (2012). First diastereoselective synthesis of methyl caffeoyl- and feruloyl-muco-quinates. Tetrahedron Letters, 53(34), 4589–4592. Retrieved from [Link]

-

Lee, J. H., et al. (2019). Anti-nociceptive and Anti-inflammatory Properties of Ilex latifolia and its Active Component, 3,5-Di-caffeoyl Quinic Acid Methyl Ester. Biological and Pharmaceutical Bulletin, 42(4), 609–617. Retrieved from [Link]

-

Ishida, K., et al. (2010). Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. Neuroscience, 169(2), 1039–1045. Retrieved from [Link]

-

Seon, H. Y., Kim, H. H., & Yim, S. H. (2021). Developed validation for simultaneous determination of three Di-caffeoylquinic acid derivatives from the Leaf of Eribotrya japonica Lindl. by HPLC-DAD. Journal of Applied Biological Chemistry, 64(3), 269–275. Retrieved from [Link]

-

Clifford, M. N., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. PubMed Central. Retrieved from [Link]

-

Todorova, M., et al. (2021). Antioxidant Capacity and Accumulation of Caffeoylquinic Acids in Arnica montana L. In Vitro Shoots After Elicitation with Yeast Extract or Salicylic Acid. Plants, 10(5), 896. Retrieved from [Link]

-

Lee, H., et al. (2021). Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase. Molecules, 26(21), 6433. Retrieved from [Link]

-

López-Hortas, L., et al. (2023). Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction. Foods, 12(12), 2378. Retrieved from [Link]

-

Jaiswal, R., & Kuhnert, N. (2011). How to identify and discriminate between the methyl quinates of chlorogenic acids by liquid chromatography-tandemmass spectrometry. ResearchGate. Retrieved from [Link]

-

Tomczyk, M., et al. (2021). Biological Potential and Chemical Profile of European Varieties of Ilex. Molecules, 26(11), 3244. Retrieved from [Link]

-

Filip, R., et al. (2010). Phenolic compounds in seven South American Ilex species. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Lamiaceae. Retrieved from [Link]

-

Li, Y., et al. (2023). Chemical Composition of Five Lamiaceae Essential Oils and Their Insecticidal and Phytotoxic Activity. Insects, 14(3), 259. Retrieved from [Link]

-

Owczarek, K., et al. (2022). GC/MS and PCA Analysis of Volatile Compounds Profile in Various Ilex Species. Molecules, 27(21), 7356. Retrieved from [Link]

-

Wikipedia. (n.d.). Asteraceae. Retrieved from [Link]

-

Cantele, C., et al. (2022). Plants of the Family Asteraceae: Evaluation of Biological Properties and Identification of Phenolic Compounds. Plants, 11(8), 1069. Retrieved from [Link]

-

Grys, E., et al. (2021). Composition and Antimicrobial Activity of Ilex Leaves Water Extracts. Molecules, 26(24), 7571. Retrieved from [Link]

-

Lee, J. H., et al. (2019). Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea acerifolia leaves Using HPLC-DAD. ResearchGate. Retrieved from [Link]

-

Wianowska, D., & Gil, M. (2019). Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants. Molecules, 24(8), 1584. Retrieved from [Link]

-

Jaiswal, R., & Kuhnert, N. (2011). Caffeoylquinic acids in leaves of selected Apocynaceae species: Their isolation and content. Journal of the Science of Food and Agriculture, 91(13), 2411–2418. Retrieved from [Link]

-